2-Chloro-5-(chloromethyl)-3-methylpyridine

概述

描述

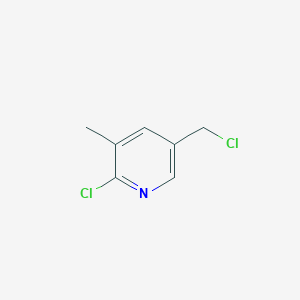

2-Chloro-5-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is significant in various fields, including pharmaceuticals, agriculture, and chemical research, due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes adding 2-chloro-5-methylpyridine and carbon tetrachloride solvent into an airlift recirculating reactor. Dry nitrogen is sprayed into the reactor under micro negative pressure, followed by the addition of azadiisobutylnitrie as a catalyst. The mixture is heated to 70-80°C, and dry chlorine gas is introduced .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of airlift circulating reactors improves yield and reduces chlorine consumption. The process involves continuous monitoring with gas-phase chromatography to ensure the desired product is obtained efficiently .

化学反应分析

Types of Reactions

2-Chloro-5-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding pyridine N-oxide .

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

This compound serves as a crucial intermediate in organic synthesis, facilitating the production of more complex molecules. It is particularly significant in the synthesis of neonicotinoid insecticides, which are widely used in agriculture. The chloromethyl group enhances its reactivity, allowing for various chemical transformations that lead to the development of new compounds .

Biological Applications

Development of Bioactive Molecules

In biological research, 2-Chloro-5-(chloromethyl)-3-methylpyridine is utilized to develop bioactive molecules. Its structural features allow for modifications that can yield compounds with specific biological activities, making it an important building block in medicinal chemistry.

Pharmaceutical Applications

Precursor for Antitumor Agents

The compound acts as a precursor in the synthesis of pharmaceutical agents, including potential antitumor compounds. Research indicates that derivatives of this compound have shown promise in targeting cancer cells, although further studies are necessary to fully understand their efficacy and safety profiles .

Agricultural Applications

Production of Neonicotinoid Insecticides

One of the most significant applications of this compound is in the formulation of neonicotinoid insecticides such as imidacloprid, thiacloprid, acetamiprid, and nitenpyram. These insecticides work by targeting nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound's chloromethyl group is vital for its binding affinity to these receptors .

Case Study 1: Synthesis of Neonicotinoids

Research has demonstrated that this compound is integral to synthesizing neonicotinoids. For instance, the synthesis route involves chlorination reactions where this compound is transformed into various neonicotinoid derivatives through multi-step processes that optimize yield and purity .

Case Study 2: Antitumor Activity

In laboratory settings, derivatives synthesized from this compound have been evaluated for their antitumor properties. Preliminary results indicate that certain modifications can enhance cytotoxicity against specific cancer cell lines, warranting further exploration into their potential therapeutic applications .

Summary Table: Applications of this compound

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to create complex organic compounds |

| Biology | Development of bioactive molecules | Serves as a building block for medicinal chemistry |

| Medicine | Precursor for antitumor agents | Potential use in targeting cancer cells |

| Agriculture | Production of neonicotinoid insecticides | Targets nicotinic acetylcholine receptors in insects |

作用机制

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methylpyridine involves its interaction with specific molecular targets. In the case of its use in insecticides, it targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound’s chloromethyl group is crucial for its binding affinity and activity .

相似化合物的比较

Similar Compounds

- 2-Chloro-5-methylpyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-4-methylpyridine

Uniqueness

2-Chloro-5-(chloromethyl)-3-methylpyridine is unique due to its dual chloromethyl and methyl substitutions on the pyridine ring. This structural feature enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of various bioactive molecules and industrial products.

生物活性

2-Chloro-5-(chloromethyl)-3-methylpyridine is a compound with significant biological activity, particularly in the context of its potential applications in pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H6Cl2N

- CAS Number : 69045-78-9

- Molecular Weight : 177.03 g/mol

- Structure : The compound features a pyridine ring substituted with chlorine and chloromethyl groups, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

- Tumor Promotion : Studies have indicated that this compound may act as a tumor promoter, particularly in rodent models. For instance, bioassays conducted on Fischer 344 rats demonstrated a dose-dependent increase in subcutaneous fibromas after prolonged exposure .

- Inhibition of Cellular Signaling : It has been suggested that the compound may interfere with signaling pathways such as Wnt signaling, which is crucial for cell proliferation and differentiation .

Case Study: Carcinogenic Potential

A significant study conducted by the National Toxicology Program evaluated the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound) in Fischer 344 rats and B6C3F1 mice. The results indicated:

- Dosage and Administration : Animals were administered doses of 75 mg/kg and 150 mg/kg for rats, and 125 mg/kg and 250 mg/kg for mice over a period of 99 weeks.

- Findings :

Biological Activity Overview Table

Pharmacological Applications

Research indicates that derivatives of this compound may possess pharmacological potential. For example:

- MDM2 Inhibitors : Compounds structurally related to this pyridine derivative have been explored as inhibitors of murine double minute 2 (MDM2), a protein that regulates p53 activity. Such compounds exhibit promising antitumor activity by enhancing p53-mediated apoptosis .

Safety Profile

The safety profile of this compound indicates significant hazards:

- Skin and Eye Irritation : The compound can cause severe skin burns and eye damage upon contact.

- Respiratory Risks : It may lead to respiratory irritation if inhaled, highlighting the need for appropriate safety measures during handling.

属性

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOXMMUURWOTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。